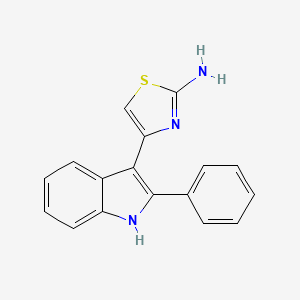
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for various therapeutic interventions.
Mécanisme D'action
The mechanism of action of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. This compound has been reported to induce oxidative stress in cancer cells, which leads to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and viral replication. Moreover, this compound has also been reported to have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for developing new anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine. One of the areas of research that needs to be explored further is the mechanism of action of this compound. Additionally, more studies need to be conducted to investigate the potential of this compound in treating various diseases such as inflammation and viral infections. Moreover, further research is needed to optimize the synthesis method of this compound to improve its yield and purity. Finally, new derivatives of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine need to be synthesized and tested for their potential applications in drug discovery and development.
Conclusion:
In conclusion, 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a promising candidate for various scientific research applications. This compound has unique biochemical and physiological properties that make it a potential candidate for developing new drugs for treating various diseases such as cancer, inflammation, and viral infections. However, more research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a complex process that involves several chemical reactions. One of the most commonly used methods for synthesizing this compound is the condensation reaction between 2-phenylindole and thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
The unique biochemical and physiological properties of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine make it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been investigated for its potential anti-inflammatory, antiviral, and antimicrobial properties.
Propriétés
IUPAC Name |
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c18-17-20-14(10-21-17)15-12-8-4-5-9-13(12)19-16(15)11-6-2-1-3-7-11/h1-10,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMZJFKEMPDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CSC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

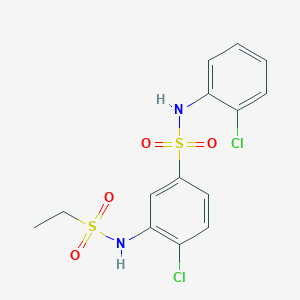

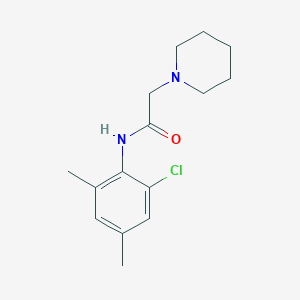
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
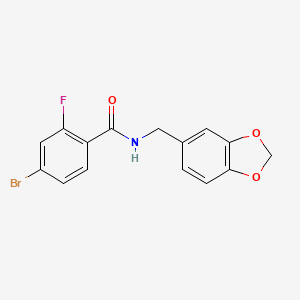
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)

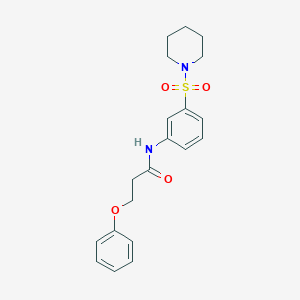
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)